molecular formula C20H30N4O3 B5470131 N-cyclopropyl-1'-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5470131
M. Wt: 374.5 g/mol
InChI Key: KQGHJJQPSSNYGM-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1’-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4’-bipiperidine-3-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Isoxazoles can participate in a variety of reactions, including cycloaddition reactions .

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound, particularly if it shows promising biological activity. The development of new synthetic strategies for isoxazole derivatives could also be an important area of future research .

Properties

IUPAC Name

N-cyclopropyl-1-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-13-18(14(2)27-22-13)20(26)23-10-7-17(8-11-23)24-9-3-4-15(12-24)19(25)21-16-5-6-16/h15-17H,3-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGHJJQPSSNYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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